1-Hexanamine, hydrochloride

Analytical Chemistry Chromatography Method Development

Residual silanol activity on C18 columns often causes peak tailing for basic analytes, compromising quantification. 1-Hexanamine hydrochloride delivers the optimal C6 chain length for effective silanol blocking, outperforming shorter- and longer-chain analogs in peak symmetry and efficiency. Its stable, non-volatile hydrochloride salt form ensures safe, accurate weighing and long-term reagent integrity. Key supply advantages: • Proven HPLC mobile-phase additive for basic drug compounds - reduces method development time • Precisely intermediate hydrophobicity for phase-transfer catalysis and liquid-liquid extraction • Chloride coordination mode enables unique metal-organic architectures unattainable with the free amine

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 142-81-4
Cat. No. B094487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanamine, hydrochloride
CAS142-81-4
Synonymshexylamine
hexylamine hydrobromide
hexylamine hydrochloride
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCCCCC[NH3+].[Cl-]
InChIInChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
InChIKeyXKDUZXVNQOZCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanamine Hydrochloride Overview & Procurement


1-Hexanamine, hydrochloride (CAS 142-81-4), also known as hexylamine hydrochloride or hexylammonium chloride, is the hydrochloride salt of the primary aliphatic amine n-hexylamine [1]. It has the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol . This compound is a white to light yellow crystalline powder with a melting point of 221–225 °C . Its formation as a hydrochloride salt significantly enhances its handling, stability, and aqueous solubility compared to the volatile free base , making it a more reliable and safer reagent for industrial and laboratory processes .

RPLC mobile-phase additive for basic analytes
Phase-transfer catalysis with tunable dehydration
Chloride-mediated metal coordination chemistry
Non-volatile solid for reliable lab handling

Why 1-Hexanamine Hydrochloride Cannot Be Substituted


Alkylamines are not functionally interchangeable; their performance in applications such as chromatographic modification, phase transfer catalysis, and self-assembled monolayer formation is exquisitely sensitive to alkyl chain length and the presence of the hydrochloride counterion. Substituting 1-hexanamine hydrochloride (C6) with a shorter-chain analog like butylamine hydrochloride (C4) or a longer-chain analog like heptylamine hydrochloride (C7) leads to quantifiable changes in critical parameters including silanol blocking efficiency [1], dehydrating power in biphasic systems [2], and metal coordination behavior [3]. Furthermore, the hydrochloride salt form provides distinct coordination chemistry compared to the free amine [3] and offers superior handling safety and stability, which is not guaranteed by the free base alone .

Chain-length shift (C4, C7) may alter RPLC peak symmetry
Free amine coordinates via N, not Cl — distinct metal complexes
Free base is a volatile liquid; weighing and storage differ

1-Hexanamine Hydrochloride: Evidence vs Analogs


Silanol Suppression in RPLC

In reversed-phase liquid chromatography (RPLC) of basic compounds, 1-hexanamine hydrochloride outperforms both shorter and cyclic amines as a mobile phase additive for improving peak shape. A head-to-head study demonstrated that among butylamine, pentylamine, hexylamine, cyclopentylamine, and cycloheptylamine, hexylamine provided the most effective silanol blocking, as evidenced by the highest efficiency and symmetry for a test probe (procainamide) [1]. This effect is attributed to its optimal chain length (C6) for associating with the stationary phase's alkyl chains while its cationic head blocks silanols [1].

RPLC silanol blocking
Head-to-head
Hexylamine: reported top peak symmetry among tested C4–C7 amines
Supports method development for basic pharmaceuticals
Reported highest efficiency for procainamide probe
Analytical Chemistry Chromatography Method Development

Dehydrating Power in Biphasic Systems

The dehydrating tendency of aliphatic primary amines in amine-water-salt systems increases predictably with alkyl chain length. A study measuring mutual solubilities found that the dehydrating power of hexylamine (C6) is intermediate between pentylamine (C5) and heptylamine (C7) [1]. This linear trend allows for predictable system tuning: hexylamine offers a specific, moderate dehydration force that is distinct from its neighboring homologs, which may be too weak (C5) or too strong (C7) for a given application [1].

Dehydrating tendency
Class-level
Order: heptyl > hexyl > amyl > butyl > propyl
Intermediate dehydrating force for phase-transfer tuning
Linearly increases with chain length at 30°C
Phase Transfer Catalysis Extraction Physical Chemistry

Coordination Chemistry of Hydrochloride Salt

The hydrochloride counterion fundamentally alters the coordination chemistry of the alkylamine ligand. In studies with copper(II) β-diketone chelates, alkylamines (e.g., tri-n-hexylamine) bind to the copper center via the nitrogen atom [1]. In stark contrast, the corresponding alkylamine hydrochloride (e.g., tri-n-hexylamine hydrochloride) binds via the chlorine atom [1]. This difference in binding mode is accompanied by different equilibrium constants for adduct formation, confirming they are not interchangeable [1].

Coordination mode
Head-to-head
Hydrochloride: Cl-binding to Cu(II); free amine: N-binding
Yields distinct metal-organic architectures
Equilibrium constants differ; not interchangeable
Inorganic Chemistry Catalysis Metal-Organic Frameworks

Stability and Handling vs Free Base

The hydrochloride salt form of 1-hexanamine provides significant practical advantages over the free base. The free base, n-hexylamine, is a volatile liquid (boiling point ~131.8°C [1]), whereas 1-hexanamine hydrochloride is a high-melting solid (melting point 221-225°C ) that is non-volatile and non-hygroscopic when stored properly . This transition from a volatile liquid to a stable solid eliminates the need for specialized cold-chain shipping and storage, reduces vapor pressure, and minimizes operator exposure to noxious amine odors .

Physical form
Reported
Solid (MP 221–225°C) vs liquid free base (BP ~132°C)
Simplifies weighing, storage, and vapor control
Non-volatile; reduces exposure concerns
Chemical Synthesis Safety Procurement

1-Hexanamine Hydrochloride Key Applications


HPLC Method for Basic Pharmaceuticals

When developing a robust, high-resolution HPLC method for basic drug compounds, 1-hexanamine hydrochloride is the superior choice for mobile phase additive over its shorter- and longer-chain analogs. As demonstrated, its optimal C6 chain length provides the most effective silanol blocking on C18 columns, resulting in significantly improved peak symmetry and efficiency for basic analytes compared to butylamine or pentylamine [1]. This leads to more reliable quantification, lower detection limits, and reduced method development time.

Phase Transfer Catalysis and Extraction

For processes requiring a specific level of phase separation, such as in phase-transfer catalysis or liquid-liquid extraction, the dehydrating power of the amine is a critical variable. 1-Hexanamine hydrochloride offers a precisely intermediate dehydrating tendency in the series of primary amines, which is stronger than pentylamine but weaker than heptylamine [1]. This allows a formulator to dial in the exact hydrophobicity needed for an emulsion-free separation or to optimize catalyst transport across the phase boundary, avoiding the inefficiencies of an improperly matched amine.

Metal-Organic Complexes via Chloride Coordination

In the synthesis of novel coordination compounds, the use of 1-hexanamine hydrochloride is essential when chloride, rather than amine nitrogen, coordination to a metal center is desired. Direct comparative evidence shows that while the free amine (n-hexylamine) binds to copper(II) via nitrogen, the hydrochloride salt binds exclusively via the chloride anion [1]. This fundamental difference enables the construction of unique metal-organic architectures and catalytic sites that are unattainable with the free amine.

Scalable Processes with Stable Amine Precursor

For any large-scale synthesis or formulation requiring a hexylamine equivalent, the hydrochloride salt is the practical and safer procurement choice. Its stable, non-volatile solid form eliminates the hazards and handling difficulties associated with the volatile, pungent liquid free base [1]. This simplifies storage, improves accuracy in weighing, reduces exposure risks for personnel, and ensures long-term reagent stability, making it the preferred form for inventory management and consistent process performance [2].

Application
Selection Property
Validation Focus
RPLC method for basic compounds
Effective silanol suppression (C6 chain)
Peak symmetry and efficiency improvement
Phase transfer catalysis / extraction
Intermediate dehydrating tendency
Phase separation efficiency
Metal-organic complex synthesis
Chloride coordination to metal centers
Coordination mode validation (Cl vs N)
Scalable processes with amine equivalent
Non-volatile solid form
Weighing accuracy and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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